molecular formula C12H19N3 B11788253 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine

Cat. No.: B11788253
M. Wt: 205.30 g/mol
InChI Key: XFXJRTAPNTUOPL-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an aminopropyl group, a cyclopropyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine typically involves multi-step organic synthesis. One common method involves the alkylation of 4-methylpyridin-2-amine with 1-bromopropane to introduce the aminopropyl group. This is followed by the cyclopropanation of the resulting intermediate using cyclopropyl bromide under basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can enhance the efficiency of the reactions due to their favorable fluidity and high thermal stability .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
  • 1-Propyl-3-methylimidazolium chloride
  • 3-(1H-imidazol-1-yl)propan-1-amine

Uniqueness

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine is unique due to its combination of a pyridine ring with an aminopropyl and cyclopropyl group. This structure provides a balance of reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(1-aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-3-11(13)10-7-14-12(6-8(10)2)15-9-4-5-9/h6-7,9,11H,3-5,13H2,1-2H3,(H,14,15)

InChI Key

XFXJRTAPNTUOPL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)NC2CC2)N

Origin of Product

United States

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